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Tonalide

Cat. No.: B074961
CAS No.: 1506-02-1
M. Wt: 258.4 g/mol
InChI Key: DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Description

Tonalide (7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene, AHTN) is a prominent synthetic polycyclic musk widely utilized as a robust and cost-effective fragrance ingredient in academic and industrial research. Its primary research value lies in its application as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), for the identification and quantification of synthetic musks in consumer products, wastewater, and environmental samples. This compound functions by interacting with olfactory receptors, providing a potent and persistent musky odor, which makes it an excellent model compound for studying fragrance performance, stability, and release kinetics in various matrices. Furthermore, due to its lipophilic nature and environmental persistence, it is a critical target analyte in ecotoxicological and environmental monitoring studies investigating the bioaccumulation in aquatic organisms, endocrine-disrupting potential, and long-term fate of personal care product ingredients in ecosystems. This reagent is indispensable for researchers in environmental science, fragrance chemistry, and toxicology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O B074961 Tonalide CAS No. 1506-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone
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InChI

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3
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InChI Key

DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
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Molecular Formula

C18H26O
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DSSTOX Substance ID

DTXSID7041544
Record name Tonalide
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Molecular Weight

258.4 g/mol
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Physical Description

Liquid; Other Solid, Solid with an odor of musk; [HSDB]
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
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Boiling Point

The boiling temperature at atmospheric pressure is 326 +/- 4 °C.
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Solubility

In water, 1.25 mg/L, temp not specified
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Density

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m
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Vapor Pressure

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified
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Color/Form

White to off-white crystalline solid, Solid

CAS No.

21145-77-7, 1506-02-1
Record name Tonalide
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
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Record name Acetyl hexamethyl tetralin
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
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Record name ACETYL HEXAMETHYL TETRALIN
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Melting Point

54.5 °C
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Contextual Overview of Polycyclic Musk Research

Significance of Polycyclic Musks as Environmental Contaminants

The extensive use of PCMs in fragranced household and personal care products, such as soaps, detergents, and perfumes, results in their continuous release into wastewater systems fishersci.co.ukfragranceu.comwikidata.org. These compounds are subsequently discharged into the environment through treated effluents and biosolids from sewage treatment plants fishersci.co.uk.

Tonalide is characterized by its moderate volatility, slight water solubility, and high lipophilicity, which leads to its strong tendency to partition from water into lipids and exhibit low mobility in soil fishersci.co.uk. Its environmental ubiquity is well-documented, with detections in:

Wastewater Treatment Plant (WWTP) Effluents: Concentrations ranging from 0.02 to 5.8 µg/L in Europe, with median values between 0.6 and 2.2 µg/L. Similar levels have been reported in Canadian and American WWTP effluents fishersci.co.uk.

River Water: Estimated maximum concentrations in Australian river water up to 2 µg/L fishersci.co.uk.

Biosolids: Levels ranging from 0.032 to 427 mg/kg, with an average of 9.3 mg/kg globally fishersci.co.uk.

Soil: Reported concentrations internationally from 0.002 to 0.058 mg/kg dry weight fishersci.co.uk.

Aquatic Species: Detected in various common aquatic species at concentrations reaching tens of ng/g dry weight wikipedia.org.

Human Tissues: Identified in maternal serum, umbilical cord serum, breast milk (0.59–53 µg/kg), adipose tissue (1–72 µg/kg fat), and blood (up to 247 ng/L) fishersci.co.ukwikidata.orgthegoodscentscompany.com.

The environmental persistence and bioaccumulative nature of PCMs, including this compound, classify them as substances of high environmental concern fishersci.co.ukwikidata.orguni.lu. Studies indicate that this compound can induce toxic effects in aquatic organisms even at low concentrations, impacting multiple trophic levels fishersci.co.ukfragranceu.comwikidata.orguni.lu. For instance, it has been shown to affect the growth of marine microalgae and the larval development of marine invertebrates fragranceu.comuni.lu. Research on juvenile zebrafish exposed to environmentally relevant concentrations of this compound revealed significant impairment of antioxidant defense, indicated by a decrease in catalase activity and an increase in lipid peroxidation wikipedia.orgthegoodscentscompany.com.

Table 1: Reported Environmental Concentrations of this compound

Environmental CompartmentConcentration Range (Typical/Median)Location/ContextSource
STP Effluent (Water)0.02 - 5.8 µg/L (0.6 - 2.2 µg/L median)Europe, Canada, USA fishersci.co.uk
River WaterUp to 2 µg/L (maximum estimated)Australia fishersci.co.uk
Biosolids0.032 - 427 mg/kg (9.3 mg/kg average)Global fishersci.co.uk
Soil0.002 - 0.058 mg/kg dry weightInternational fishersci.co.uk
Aquatic SpeciesTens of ng/g dry weightVarious wikipedia.org
Human Breast Milk0.59 - 53 µg/kgHuman thegoodscentscompany.com
Human Adipose Tissue1 - 72 µg/kg fatHuman thegoodscentscompany.com
Human BloodUp to 247 ng/LHuman thegoodscentscompany.com

Historical and Current Research Trajectories of this compound

Historical Background: this compound was originally developed by Polak's Frutal Works (PFW) in 1954 and formally patented on October 11, 1954 thegoodscentscompany.comscentspiracy.com. It emerged from structure-odor research focused on methyl-substituted indane and tetralin derivatives thegoodscentscompany.com. Initially misassigned as a heptamethyl indane, analytical corrections later reclassified it as a hexamethyl tetralin ketone thegoodscentscompany.com. This compound represents a second-generation synthetic musk, bridging earlier indane-based compounds like Phantolid with modern tetralins thegoodscentscompany.comscentspiracy.com. By the 1980s, this compound had become the second most widely used PCM after Galaxolide, defining the olfactory character of many fragrances during that era thegoodscentscompany.com.

Current Research Trajectories: Contemporary research on this compound focuses on understanding its environmental behavior, potential impacts, and strategies for mitigation. Key areas include:

Environmental Fate and Transport: Studies investigate its persistence, bioaccumulation, and distribution across different environmental compartments wikipedia.orguni.luuni.lu. Research has shown that this compound is photochemically unstable, degrading faster than Galaxolide under UV irradiation, and its transformation can be promoted by temperature thegoodscentscompany.com. Wastewater treatment plants are recognized as significant pathways for this compound into both aquatic and atmospheric environments nih.govnih.gov.

Ecotoxicity and Biological Effects: Research continues to evaluate this compound's toxicity to non-target organisms. While some studies have not consistently demonstrated endocrine-disrupting activity in organisms like zebrafish, they have observed oxidative stress and impairment of antioxidant defense mechanisms wikipedia.orgthegoodscentscompany.com. The potential for this compound and its photochemical transformation products to interact with nuclear receptors and enhance the accumulation of other contaminants is also under investigation nih.gov.

Degradation and Removal Technologies: Efforts are directed towards developing and assessing new technologies for the efficient removal of this compound and other emerging contaminants from wastewater. This includes exploring advanced oxidation processes and other treatment methods chem960.com.

Development of Safer Alternatives: A significant trajectory involves the design of functionally improved and environmentally friendly synthetic musks, aiming to reduce human health risks and environmental impact uni.lu.

Global Regulatory and Assessment Frameworks for Synthetic Musks

The environmental and health concerns associated with synthetic musks, including this compound, have led to the implementation of various global regulatory and assessment frameworks. These frameworks aim to manage and restrict the use of these compounds due to their persistence in ecosystems and potential for bioaccumulation wikidata.orgguidechem.com.

Key regulatory aspects and assessments include:

Classification as Environmental Pollutants: this compound (AHTN) is classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance, or very Persistent and very Bioaccumulative (vPvB), under environmental criteria by regulatory bodies such as the European Chemicals Agency (ECHA) under REACH regulations fishersci.co.ukthegoodscentscompany.com.

Monitoring and Listing: this compound is specifically monitored as an emerging pollutant under the European Union's Water Framework Directive wikidata.org.

Restrictions and Prohibitions:

The European Commission and the International Fragrance Association (IFRA) have imposed restrictions on this compound wikidata.orgthegoodscentscompany.com. The IFRA 51st Amendment, for example, restricts this compound's use in several fragrance categories thegoodscentscompany.com.

Historically, nitro musks like musk xylene and musk ketone have faced more stringent bans or restrictions (e.g., in the European Union and Japan) due to their classification as persistent organic pollutants (POPs) wikidata.orgwikidata.orgnih.gov.

Oversight in Other Regions: The U.S. Environmental Protection Agency (EPA) has increased its oversight of polycyclic musks like Galaxolide and this compound wikidata.org.

International Disparities: Differences in regional standards exist, with the EU enforcing strict limits on musk concentrations in cosmetics and detergents, while other regions like Asia and North America may have less uniform approaches. This necessitates product reformulation for different markets wikidata.org.

Labeling Requirements: Some countries, such as Japan, mandate detailed disclosure of musk compounds exceeding certain concentrations in consumer goods wikidata.org.

Market Impact: Stringent regulatory frameworks pose challenges for the synthetic musk market, driving continuous innovation towards the development of safer and more sustainable alternatives guidechem.com.

Table 2: Regulatory Status of this compound and Other Polycyclic Musks

CompoundClassification/StatusRegulatory Body/FrameworkSource
This compoundPBT/vPvB (Persistent, Bioaccumulative, Toxic / very Persistent, very Bioaccumulative)REACH/ECHA thegoodscentscompany.com
This compoundMonitored as emerging pollutantEU Water Framework Directive wikidata.org
This compoundRestricted in several categoriesIFRA 51st Amendment thegoodscentscompany.com
This compoundRestrictedEuropean Commission wikidata.org
GalaxolideIncreased oversightU.S. EPA wikidata.org
Musk XyleneBanned/Restricted (e.g., POPs)EU (REACH), Japan wikidata.orgwikidata.orgnih.gov
Musk KetoneRestrictedEU (REACH), IFRA wikidata.orgnih.gov

Environmental Occurrence and Spatiotemporal Distribution of Tonalide

Detection and Quantification in Aquatic Ecosystems

Tonalide is frequently detected in aquatic environments, primarily originating from discharges of wastewater treatment plants (WWTPs).

Surface Waters (e.g., rivers, lakes, marine environments)

This compound has been identified in surface waters globally, with concentrations varying depending on geographical location and proximity to emission sources. In Australia, the maximum concentration of this compound in river water has been estimated at 2 µg/L thegoodscentscompany.com. Studies in the Songhua River reported this compound concentrations ranging from 2.19 to 7.97 ng/L thegoodscentscompany.com. Generally, concentrations in surface waters have been observed from non-detected (ND) levels up to less than 0.04 µg/L nih.gov. This compound is also frequently detected in marine environments, with concentrations in seawater samples from the Yellow Sea and East China Sea ranging from 19.0 to 38.2 ng/L.

Table 1: this compound Concentrations in Surface Waters

Location/EnvironmentConcentration RangeUnitSource
Australian River WaterMax 2µg/L thegoodscentscompany.com
Songhua River2.19–7.97ng/L thegoodscentscompany.com
General Surface WatersND–<0.04µg/L nih.gov
Yellow Sea & East China Sea (Seawater)19.0–38.2ng/L

Wastewater Treatment Plant Effluents

Table 2: this compound Concentrations in Wastewater Treatment Plant Effluents

LocationConcentration Range (Effluent)Median (Effluent)Influent RangeUnitSource
Europe0.02–5.80.6–2.2N/Aµg/L thegoodscentscompany.com
Australia0.1N/AN/Aµg/L thegoodscentscompany.com
China0.5–50N/AN/Aµg/L
Ontario, Canada0.007–6.0N/A0.40–15µg/L

Sediments

This compound is widely detected in sediments globally due to its lipophilicity and tendency to partition from the water column. Concentrations in sediments from Swiss streams ranged from <0.122 to 2.10 µg/kg dry weight (d.w.). Other studies have reported this compound concentrations in sediments from non-detected levels up to 20 µg/kg nih.gov. In the Yellow Sea and East China Sea, total synthetic musk concentrations in sediments, including this compound, ranged from 1.0 to 36.6 ng/g d.w.. This compound can cause toxic effects in sediment-dwelling organisms thegoodscentscompany.com.

Table 3: this compound Concentrations in Sediments

Location/EnvironmentConcentration RangeUnitSource
Swiss Streams<0.122–2.10µg/kg d.w.
General SedimentsND–20µg/kg nih.gov
Yellow Sea & East China Sea1.0–36.6 (total musks)ng/g d.w.

Occurrence in Terrestrial Environments (e.g., soils, biosolids)

This compound is also found in terrestrial environments, primarily through the application of biosolids (treated sewage sludge) to land. This compound levels measured in biosolids from various wastewater treatment plants worldwide range from 0.032 to 427 mg/kg, with an average concentration of 9.3 mg/kg thegoodscentscompany.com. Following the application of biosolids containing this compound to land, the predicted concentration of this compound in soil is estimated to be between 0.001 and 13.1 mg/kg thegoodscentscompany.com. Reported concentrations of this compound in soil internationally are typically in the range of 0.002 to 0.058 mg/kg d.w. thegoodscentscompany.com. This compound is persistent in soil, with dissipation half-lives in field and laboratory studies exceeding 180 days, and a reported half-life of 336 days in a field study in China after a single biosolids application thegoodscentscompany.com. Due to its lipophilic nature, this compound tends to accumulate in WWTP sludges.

Table 4: this compound Concentrations in Terrestrial Environments

MatrixConcentration RangeAverage ConcentrationUnitSource
Biosolids0.032–4279.3mg/kg thegoodscentscompany.com
Predicted Soil (after biosolids)0.001–13.1N/Amg/kg thegoodscentscompany.com
Reported Soil0.002–0.058N/Amg/kg d.w. thegoodscentscompany.com

Temporal Trends and Seasonal Variations in Environmental Concentrations

The environmental concentrations of this compound can exhibit temporal trends and seasonal variations. In surface waters, the load seasonality of this compound, along with other micropollutants like Galaxolide and caffeine, results from rapid removal with increased water temperature. Higher concentrations of polycyclic musks, including this compound, have been observed in wastewater treatment plant on-site air during warmer seasons, suggesting enhanced volatilization from WWTPs to the atmosphere when wastewater temperatures are higher. While temporal variability in indoor dust concentrations has been noted for some semivolatile organic compounds, including this compound, implying seasonal effects on dust concentrations, specific long-term decreasing trends for this compound itself in marine bivalves have not been consistently observed, unlike for some other musks like musk xylene.

Comparative Analysis of this compound Distribution with Other Polycyclic Musks

This compound (AHTN) and Galaxolide (HHCB) are the most significant and frequently detected polycyclic musks globally, dominating their use in fragrance ingredients thegoodscentscompany.com. These two compounds account for approximately 95% of the general consumption of polycyclic musk compounds. While both are ubiquitous in the environment, Galaxolide (HHCB) is often found in higher concentrations than this compound in environmental matrices such as wastewater effluents and surface waters thegoodscentscompany.comnih.gov. For instance, a proportion of 4:1 between HHCB and AHTN concentrations in sewage treatment plant effluents has been reported. This compound concentrations are considered relatively high in the environment and biota, particularly within wastewater treatment plants. In sediments, both this compound and Galaxolide are widely detected. Comparative toxicity assessments indicate that this compound is more toxic to freshwater and seawater organisms than Galaxolide. Other polycyclic musks like Celestolide, Phantolide, Traseolide, and Cashmeran are used in smaller volumes and generally detected at lower concentrations compared to this compound and Galaxolide thegoodscentscompany.comnih.gov.

Environmental Fate and Transformation Mechanisms of Tonalide

Abiotic Transformation Processes

Abiotic processes, such as photochemical degradation and hydrolysis, play significant roles in the environmental attenuation of Tonalide.

Photochemical degradation is considered a crucial transformation pathway for polycyclic musks, including this compound, in aquatic environments, especially given their slow biodegradation and hydrolysis rates. gdut.edu.cn this compound has been shown to be photochemically unstable and undergoes degradation under ultraviolet (UV) irradiation. gdut.edu.cnhuman-exposome.com

Direct photolysis involves the absorption of light energy by this compound molecules, leading to their degradation. This compound exhibits a moderate degradation rate through direct UV photolysis, with a measured molar absorbance (ε) of 7911.7 M⁻¹·cm⁻¹ and a quantum yield (Φ) of 1.3 mol·Einstein⁻¹. mdpi.com Studies have reported rapid photolysis kinetics for this compound under UV irradiation, with an apparent rate constant of 0.24 min⁻¹. human-exposome.com In laboratory settings using low-pressure mercury lamps (245 nm), this compound demonstrated a half-life of less than 5 minutes, achieving over 95% degradation within 30 minutes. oekotoxzentrum.ch In natural aquatic systems, such as Lake Zurich, direct photolysis is identified as the predominant elimination process for AHTN in the epilimnion during summer, with a quantum yield of 0.12. nih.gov

The primary mechanism for this compound's photochemical degradation involves photoenolization of bi-radicals, followed by a cycloaddition reaction with oxygen. human-exposome.comresearchgate.net A critical step in this process is the formation of a new pivotal bi-radical, which acts as the initial active species. This bi-radical exhibits a characteristic absorption peak at 340 nm, and its absolute decay rate constant has been determined to be 3.61 ± 0.01 × 10⁹ M⁻¹ s⁻¹, with a lifetime of 83.3 ns. human-exposome.comnih.gov

Table 1: Direct Photolysis Kinetics of this compound

ParameterValueConditionsSource
Apparent Rate Constant0.24 min⁻¹UV irradiation human-exposome.com
Half-life< 5 minUV irradiation (245 nm) oekotoxzentrum.ch
Degradation Rate (UV)49.3% at 60 mJ·cm⁻²Direct UV photolysis mdpi.com
Molar Absorbance (ε)7911.7 M⁻¹·cm⁻¹Measured mdpi.com
Quantum Yield (Φ)1.3 mol·Einstein⁻¹Measured mdpi.com
Quantum Yield (Lake Zurich)0.12Epilimnion of Lake Zurich (summer) nih.gov
Bi-radical Decay Rate Constant3.61 ± 0.01 × 10⁹ M⁻¹ s⁻¹In-situ laser flash photolysis human-exposome.comnih.gov
Bi-radical Lifetime83.3 nsIn-situ laser flash photolysis human-exposome.comnih.gov

Indirect photochemical transformation of organic compounds in surface water often involves reactive oxygen species (ROSs), with the hydroxyl radical (•OH) being particularly significant due to its high reactivity. gdut.edu.cn The •OH-initiated indirect photolysis can be a more important degradation pathway for this compound than direct photolysis, especially when the hydroxyl radical concentration exceeds 7.98 × 10⁻¹⁵ M. gdut.edu.cn

This compound readily degrades through two primary •OH-initiated pathways: •OH-addition and H-abstraction. researchgate.netnih.govgdut.edu.cn The total rate constants for these reactions range from 6.03 × 10⁹ to 15.8 × 10⁹ M⁻¹ s⁻¹. researchgate.netnih.gov Specifically, the bimolecular reaction rate constant of this compound with •OH has been determined to be 4.04 × 10⁹ M⁻¹ s⁻¹ in water and 1.95 × 10⁹ M⁻¹ s⁻¹ in acetonitrile (B52724). gdut.edu.cn The dominant pathway is influenced by temperature: •OH-addition prevails at lower temperatures (below approximately 287 K), while H-abstraction becomes predominant at higher temperatures. researchgate.netnih.govgdut.edu.cn

In advanced oxidation processes, such as UV-activated free chlorine (UV/FC) systems, other reactive species like ClO•, Cl•, and Cl2•− also contribute to this compound degradation. mdpi.com

Table 2: Indirect Photochemical Transformation Kinetics of this compound

Reactive SpeciesTotal Rate Constant (M⁻¹ s⁻¹)ConditionsDominant Pathway (Temperature)Source
Hydroxyl Radical (•OH)6.03 × 10⁹ – 15.8 × 10⁹Aqueous environment•OH-addition (<~287 K), H-abstraction (>~287 K) researchgate.netnih.gov
Hydroxyl Radical (•OH)4.04 × 10⁹Water solutionN/A gdut.edu.cn
Hydroxyl Radical (•OH)1.95 × 10⁹Acetonitrile solutionN/A gdut.edu.cn

The photochemical degradation of this compound yields various transformation products. These by-products have been identified and characterized using advanced analytical techniques, such as high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS). human-exposome.comresearchgate.net The structures of key by-products have been further validated through nuclear magnetic resonance (NMR) spectroscopy using preparative synthesized standard samples. human-exposome.comresearchgate.net

A significant degradation product identified is a "photoenol," which forms from the bi-radicals generated during the photoenolization process. This photoenol has shown a substantially higher bioconcentration factor (13-fold higher) compared to the parent this compound. human-exposome.comresearchgate.net Another important class of products arises from •OH-addition pathways, including phenolic products (e.g., PC1). gdut.edu.cn The phenolic product PC1 is particularly concerning as it can have a bioconcentration factor (BCF) up to eight times higher than this compound, with one study reporting a BCF of 5590 L/kg wet-wt, which exceeds the criterion for critically bioaccumulative persistent organic pollutants. researchgate.netnih.gov PC1 is predominantly formed under anaerobic aquatic conditions at low temperatures. researchgate.netnih.gov

In studies involving •OH reactions in a heterogeneous TiO2 system, five degradation products with molecular weights of 260, 272, and 274 were identified. gdut.edu.cn The carbonyl side chain of AHTN is recognized as a key site for radical attack during these transformation processes. mdpi.com It is important to note that while degradation aims to reduce environmental risk, some transformation products of this compound can exhibit similar or even higher toxicity and bioaccumulation potential than the parent compound. nih.govmdpi.com

This compound is considered resistant to hydrolysis in the environment. This is primarily attributed to the absence of functional groups within its chemical structure that are susceptible to hydrolysis under typical environmental conditions. nih.gov According to OECD guideline No. 111, this compound has been reported as non-hydrolysable. oekotoxzentrum.ch Furthermore, this compound does not dissociate in water due to the lack of relevant functional groups. oekotoxzentrum.ch

Photochemical Degradation Pathways

Biotic Transformation Processes

Biotic transformation, primarily biodegradation, plays a role in the environmental fate of this compound, although its rates can be relatively slow compared to other compounds. gdut.edu.cn this compound has been detected as an emerging contaminant in domestic greywater, where biodegradation is considered a dominant removal process. mdpi.com

Studies on the degradation potential of this compound in marine sediment slurries under laboratory conditions have shown that degradation is limited under anoxic conditions compared to oxic conditions. researchgate.netifremer.fr Aerobic bacteria, particularly those belonging to the genus Bacillus, have been isolated from marine sediments and demonstrated the ability to degrade synthetic musks like this compound. researchgate.netifremer.fr

In continuous activated sludge tests, this compound showed a total removal efficiency of 87.5%, with 42.5% attributed to biotransformation and 44.3% to sorption, while volatilization played a minor role (3.3%). oekotoxzentrum.ch

Anaerobic digestion of waste activated sludge (WAS) has also been shown to degrade this compound, with a reported degradation efficiency of 42.7%. nih.gov Interestingly, this compound can influence the anaerobic digestion process by promoting solubilization, homoacetogenesis, acetogenesis, and methanogenesis, leading to an increase in methane (B114726) production. nih.gov Further analysis revealed that the relative abundance of methanogenic archaea, primarily Methanosaeta and Methanobacterium, increased with the addition of this compound. nih.gov

Table 3: Biotic Transformation Data for this compound

ProcessConditionsOutcome/EfficiencySource
Biodegradation (Marine Sediment)Anoxic vs. Oxic conditionsLimited under anoxic conditions researchgate.netifremer.fr
Biotransformation (Activated Sludge)Continuous activated sludge test42.5% removal by biotransformation oekotoxzentrum.ch
Degradation (Anaerobic Digestion)Waste activated sludge (WAS)42.7% degradation efficiency nih.gov
Effect on Anaerobic DigestionWAS, 0-1000 mg/kg TSS this compoundPromotes methane production (up to 162.9 ± 1.6 mL/g VSS) nih.gov
Microbial Community ImpactAnaerobic digestionIncreased Methanosaeta and Methanobacterium abundance nih.gov

Ecotoxicological Impact Assessment and Mechanistic Elucidation of Tonalide

Aquatic Ecotoxicity

Tonalide is expected to induce toxic effects in aquatic organisms even at low concentrations, impacting multiple trophic levels industrialchemicals.gov.au.

Effects on Microalgae (e.g., growth inhibition)

Studies indicate that this compound can inhibit the growth of various microalgae species, even at low concentrations mdpi.com. For instance, Phaeodactylum tricornutum exhibited a 10% growth inhibition concentration (IC10) of 0.002 µg/L when exposed to this compound mdpi.comcedia.edu.ec. Similarly, Isochrysis galbana showed an IC10 of 0.328 µg/L mdpi.compreprints.orgcedia.edu.ec. Raphidocelis subcapitata, a freshwater microalga, also experienced significant concentration-dependent growth inhibition, with the highest inhibition of 23.5% observed at 5 µg/L mdpi.com. While microalgae growth inhibition tests were found to be mildly sensitive to this compound, environmental concentrations of the compound are considered to pose a high environmental risk to the growth of P. tricornutum and I. galbana in marine environments fao.orgmdpi.comcedia.edu.ecuca.es.

Table 1: Effects of this compound on Microalgae Growth Inhibition

Microalgae SpeciesEndpointConcentration (µg/L)Observed EffectSource
Phaeodactylum tricornutumGrowth Inhibition0.002 (IC10)10% growth inhibition mdpi.comcedia.edu.ec
Isochrysis galbanaGrowth Inhibition0.328 (IC10)10% growth inhibition mdpi.compreprints.orgcedia.edu.ec
Raphidocelis subcapitataGrowth Inhibition523.5% inhibition (highest observed) mdpi.com
Tretraselmis chuiiGrowth InhibitionNot specifiedGrowth inhibition observed mdpi.compreprints.org

Effects on Invertebrates (e.g., crustaceans, oligochaetes, echinoderms, bivalves)

This compound's impact on aquatic invertebrates varies by species and exposure conditions. For the crustacean Artemia franciscana, acute toxicity tests at environmentally relevant concentrations (0.005–5 µg/L) showed no significant difference in survival or motility compared to control groups mdpi.com.

In freshwater mussels, Lampsilis cardium, acute toxicity tests revealed 24-hour median lethal concentrations (LC50s) for glochidial (larval) stages ranging from 454 to 850 µg/L, and 48-hour LC50s ranging from 281 to 1181 µg/L nih.gov. Sublethal effects in these mussels can occur at concentrations approaching environmentally relevant levels nih.gov.

For sediment-dwelling invertebrates, this compound has demonstrated toxic effects. The oligochaete Lumbriculus variegatus showed growth inhibition with a 28-day No Observed Effect Concentration (NOEC) of 7.1 mg/kg dry weight (dw) in sediment industrialchemicals.gov.au. The amphipod Hyalella azteca experienced mortality with a 28-day NOEC of 18.2 mg/kg dw industrialchemicals.gov.au. A decreased development rate was observed in the midge Chironomus riparius with a 28-day NOEC of 101 mg/kg dw industrialchemicals.gov.au.

Table 2: Effects of this compound on Aquatic Invertebrates

Organism Class/SpeciesEndpoint/EffectConcentration/NOEC (µg/L or mg/kg dw)DurationSource
Crustaceans
Artemia franciscanaSurvival, Motility0.005–5 (environmental concentrations)Acute mdpi.com
Echinoderms
Paracentrotus lividusLarval DevelopmentConcentration-dependent responsesAcute mdpi.compreprints.orgcedia.edu.ec
Bivalves
Mytilus galloprovincialisLarval DevelopmentConcentration-dependent responsesAcute mdpi.comcedia.edu.ecresearchgate.net
Ruditapes philippinarumOxidative stress, Genotoxicity, LPOEnvironmental concentrations21 days fao.orgresearchgate.net
Lampsilis cardium (glochidia)Lethality (LC50)454–850 (24-h), 281–1181 (48-h) µg/L24-48 h nih.gov
Sediment-dwelling Invertebrates
Lumbriculus variegatusGrowth Inhibition (NOEC)7.1 mg/kg dw28 days industrialchemicals.gov.au
Hyalella aztecaMortality (NOEC)18.2 mg/kg dw28 days industrialchemicals.gov.au
Chironomus ripariusDecreased Development Rate (NOEC)101 mg/kg dw28 days industrialchemicals.gov.au

Effects on Fish (e.g., acute and chronic toxicity, early life stages)

This compound has been shown to affect fish, particularly during their early life stages. In Sparus aurata (seabream), exposure to this compound at the highest tested concentration of 5 µg/L resulted in a maximum mortality of 13%, which was not considered high mdpi.com. However, environmental concentrations of this compound have been observed to significantly alter early life stage endpoints, including fertilization, larval development, and survival in tested fish species fao.orguca.es. For zebrafish (Danio rerio) early life stages, a No Observed Effect Concentration (NOEC) of 10 µg/L was determined for a lower heart rate oekotoxzentrum.ch.

The photochemical transformation products of this compound, which can occur in aquatic environments, may exhibit higher toxicity to fish than the parent compound itself gdut.edu.cn.

Subcellular and Cellular Responses (e.g., enzyme activity, lipid peroxidation, DNA damage)

This compound exposure can induce various subcellular and cellular responses in aquatic organisms. In juvenile zebrafish, this compound at 50 µg/L significantly increased the activity of glutathione (B108866) S-transferase (GST) and induced lipid peroxidation oekotoxzentrum.chresearchgate.net. Catalase activity also increased at concentrations of 5 and 50 µg/L, while glutathione reductase (GR) activity decreased significantly at 50 µg/L oekotoxzentrum.chresearchgate.net.

In clams (Ruditapes philippinarum), this compound significantly induced EROD and GST enzymatic activities at environmental concentrations researchgate.net. Both this compound and Galaxolide also induced glutathione peroxidase (GPx) activity researchgate.net. Furthermore, all concentrations of this compound led to an increase in lipid peroxidation (LPO) and DNA damage after 21 days of exposure in clams researchgate.net. Lipid peroxidation is a critical indicator of oxidative damage and can contribute to DNA damage researchgate.netnih.govunipd.it. The modulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), GPx, and GR is essential for detoxifying free radicals and maintaining cellular redox balance in response to contaminants researchgate.netnih.govcore.ac.uk.

Table 3: Subcellular and Cellular Responses in Aquatic Organisms Exposed to this compound

Organism SpeciesResponse TypeBiomarker/Enzyme ActivityConcentration (µg/L)Observed EffectSource
Danio rerio (juvenile)Enzyme ActivityGlutathione S-transferase50Increased activity oekotoxzentrum.chresearchgate.net
Catalase5, 50Increased activity oekotoxzentrum.chresearchgate.net
Glutathione Reductase50Decreased activity oekotoxzentrum.chresearchgate.net
Lipid PeroxidationLPO50Increased oekotoxzentrum.chresearchgate.net
Ruditapes philippinarumEnzyme ActivityEROD, GSTEnvironmentalSignificantly induced researchgate.net
GPxEnvironmentalInduced researchgate.net
Lipid PeroxidationLPOAll concentrationsIncreased researchgate.net
DNA DamageDNA damageAll concentrationsIncreased researchgate.net
Oncorhynchus mykissLipid PeroxidationLPONot specifiedObserved researchgate.net
Physiological Responses (e.g., heart rate)

Physiological responses in fish exposed to this compound include alterations in heart rate. In early life stages of zebrafish (Danio rerio), a NOEC of 10 µg/L was identified for a reduced heart rate oekotoxzentrum.ch. Heart rate is recognized as a reliable physiological indicator of stress in fish, and its changes can reflect the impact of environmental contaminants mdpi.com.

Terrestrial Ecotoxicity (e.g., springtails, earthworms)

This compound has also been shown to exert toxic effects on terrestrial organisms industrialchemicals.gov.au.

For springtails (Folsomia candida), a 28-day NOEC of 45 mg/kg dry weight (dw) in soil was determined, with reproductive toxicity being observed industrialchemicals.gov.au. However, in other studies, springtail survival was not statistically different between soils amended with biosolids containing this compound and reference soils over 28-day exposure periods cwn-rce.ca.

Earthworms are also affected by this compound. For Eisenia fetida, an 8-week NOEC of 105 mg/kg dw in soil was reported, with reproductive toxicity noted industrialchemicals.gov.au. Interestingly, Eisenia sp. showed a preference for soils amended with biosolids containing this compound cwn-rce.ca. Bioaccumulation of this compound has been observed in the earthworm Dendrobaena veneta when exposed to sewage sludge dntb.gov.ua.

Table 4: Effects of this compound on Terrestrial Organisms

Organism SpeciesEndpoint/EffectNOEC (mg/kg dw soil)DurationSource
Folsomia candida (springtail)Reproductive Toxicity4528 days industrialchemicals.gov.au
Eisenia fetida (earthworm)Reproductive Toxicity1058 weeks industrialchemicals.gov.au
Dendrobaena veneta (earthworm)BioaccumulationNot specifiedNot specified dntb.gov.ua

Bioaccumulation and Bioconcentration Potential in Organisms

This compound is characterized by its lipophilic nature, possessing a high n-octanol/water partition coefficient (log K) typically ranging from 5.4 to 5.7 oekotoxzentrum.chnih.govmdpi.commdpi.com. This property indicates a strong tendency for the compound to partition from water into lipids, contributing to its bioaccumulation potential in living organisms mdpi.comindustrialchemicals.gov.au.

Role of Metabolites in Bioaccumulation Dynamics

This compound exhibits a moderate potential for bioconcentration in aquatic organisms industrialchemicals.gov.au. Studies conducted in accordance with OECD TG 305E on Lepomis macrochirus (bluegill) have provided specific bioconcentration factor (BCF) values. For the parent compound, BCFs averaged 258 L/kg wet weight in edibles, 845 L/kg wet weight in non-edibles, and 597 L/kg wet weight for whole fish oekotoxzentrum.ch. When considering total radioactivity, which includes identified polar metabolites, the BCF for Lepomis macrochirus was reported as 1320 L/kg wet weight industrialchemicals.gov.au.

This compound undergoes rapid transformation into more polar and water-soluble metabolites, which are readily excreted, with excretion rates observed between 38% and 50% per day oekotoxzentrum.ch. Evidence of depuration in the form of these polar metabolites has also been observed industrialchemicals.gov.au. However, it is crucial to note that indirect photochemical transformation products of this compound in water can exhibit significantly higher bioconcentration factors than the parent compound, with some increasing BCFs by up to eight times gdut.edu.cnresearchgate.net. For instance, a phenolic transformation product (PC1) derived from this compound has been estimated to have a BCF of 5590 L/kg wet weight, exceeding the cutoff criterion for critically bioaccumulative persistent organic pollutants gdut.edu.cn. This suggests that while the parent compound may be metabolized, its transformation products could pose an increased bioaccumulation risk.

Table 1: Bioconcentration Factors (BCF) of this compound in Lepomis macrochirus

Organism/Tissue TypeBasis of MeasurementBCF (L/kg wet weight)Reference
Whole FishParent Compound597 oekotoxzentrum.chindustrialchemicals.gov.au
EdiblesParent Compound258 oekotoxzentrum.ch
Non-ediblesParent Compound845 oekotoxzentrum.ch
Whole FishTotal Radioactivity (including metabolites)1320 industrialchemicals.gov.au
Phenolic Product (PC1)Estimated for Transformation Product5590 gdut.edu.cn

Assessment of Biomagnification Potential

While this compound has been reported to bioaccumulate in marine organisms, including crustaceans, bivalves, fish, marine birds, and mammals mdpi.com, specific evidence indicating its biomagnification through the aquatic food chain has not been identified in certain assessments industrialchemicals.gov.au. Despite this, some general concerns suggest its potential for biomagnification in aquatic organisms mdpi.comresearchgate.netresearchgate.netresearchgate.net. This compound has been detected in human biological samples globally, including breast milk, body fat, blood, and umbilical cords, highlighting its widespread environmental presence and uptake into human tissues safecosmetics.orgwomensvoices.org.

Mechanisms of Toxicity

This compound has been investigated for various mechanisms of toxicity, particularly concerning its potential to interfere with endocrine systems and induce cellular stress.

Endocrine Disruption Potential (e.g., estrogenic, anti-androgenic activity, vitellogenin induction)

This compound is considered a suspected hormone disruptor due to its ability to interact with steroid hormone receptors womensvoices.orgindustrialchemicals.gov.auewg.org. In vitro studies using human embryonic kidney 293 (HEK293) cells stably transfected with estrogen receptors showed that this compound exhibits very weak agonism towards the human estrogen receptor (hER) alpha and weak antagonism towards hER beta. These effects were observed only at high concentrations (10 µM), and the agonistic activity was approximately 10,000 times less potent than that of the natural ligand 17-beta-estradiol industrialchemicals.gov.au.

Furthermore, this compound demonstrates weak anti-androgenic potential, being at least 20 times less potent than the androgen antagonist vinclozolin (B1683831) and over 10,000 times less potent than the endogenous agonist dihydrotestosterone (B1667394) industrialchemicals.gov.au. It also showed weak antagonism towards the progesterone (B1679170) receptor (PR), with potency 4,000 times lower than the anti-progestogenic drug mifepristone (B1683876) industrialchemicals.gov.au.

In vivo assessments have yielded mixed results. A 2-week uterotrophic assay in female Balb/c mice revealed no significant effects on uterine weights, suggesting that this compound does not possess estrogenic activity in mice under these conditions industrialchemicals.gov.au. Similarly, in a two-month exposure study on juvenile zebrafish (Danio rerio), no significant changes in vitellogenin (VTG) concentrations were observed, leading researchers to conclude that endocrine-disrupting activity was not demonstrated in this specific life stage and species nih.govnih.govsemanticscholar.org.

However, other research indicates that this compound can induce hepatic VTG expression in male medaka (Oryzias latipes) nih.govresearchgate.net and significantly downregulate the expression of the vtg1 gene in yolk-sac larvae of the sheepshead minnow (Cyprinodon variegatus) nih.govresearchgate.netcsic.es. This compound has also been shown to alter estrogen activity, inhibit the binding of androgen and progesterone to their respective receptors, and increase the proliferation of estrogen-responsive human breast cancer cells safecosmetics.org. These findings suggest that the endocrine-disrupting effects of this compound can be species- and life-stage-dependent, and involve modulation of steroidogenesis csic.es.

Table 2: Endocrine Activity of this compound

Receptor/ActivityEffectRelative Potency/ObservationReference
hER alphaWeak Agonism10,000x less potent than 17-beta-estradiol industrialchemicals.gov.au
hER betaWeak AntagonismObserved at 10 µM in HEK293 cells industrialchemicals.gov.au
Androgen ReceptorWeak Anti-androgenic20x less potent than vinclozolin; >10,000x less potent than dihydrotestosterone industrialchemicals.gov.au
Progesterone ReceptorWeak Antagonism4,000x less potent than mifepristone industrialchemicals.gov.au
Uterotrophic Assay (mice)No Estrogenic ActivityNo significant effect on uterine weights industrialchemicals.gov.au
Vitellogenin (juvenile zebrafish)No Significant ChangeNo endocrine disruption observed nih.govnih.govsemanticscholar.org
Hepatic VTG (male medaka)InductionSignificant induction observed nih.govresearchgate.net
vtg1 gene (sheepshead minnow larvae)DownregulationSignificant downregulation observed nih.govresearchgate.netcsic.es
Estrogen-responsive human breast cancer cellsIncreased proliferationObserved safecosmetics.org

Modulation of Neuroendocrine Activity

This compound (AHTN) has demonstrated neurotoxic properties and the capacity to interfere with neurotransmitter pathways researchgate.net. Research indicates that this compound can modulate neuroendocrine activity in marine species, as observed in adult clams (Ruditapes philippinarum) and yolk-sac larvae of the sheepshead minnow (Cyprinodon variegatus) researchgate.netcedia.edu.ecsci-hub.se. Specifically, in the sheepshead minnow, this compound significantly downregulated the expression levels of the vtg1 and cyp19 genes, highlighting its impact on neuroendocrine pathways related to steroidogenesis csic.es.

Oxidative Stress Induction

This compound is known to induce oxidative stress in various organisms oekotoxzentrum.chnih.govnih.govindustrialchemicals.gov.aunih.govsemanticscholar.orgresearchgate.netresearchgate.nettandfonline.comdntb.gov.ua. In a two-month exposure study on juvenile zebrafish, environmentally relevant concentrations of this compound (500 ng/L) led to a significant decrease in catalase activity and a notable increase in lipid peroxidation nih.govnih.govsemanticscholar.org. Higher concentrations (50,000 ng/L) also resulted in increased lipid peroxidation nih.govnih.govsemanticscholar.org. These findings suggest an impairment of the antioxidant defense system following prolonged exposure to this compound nih.govnih.govsemanticscholar.org.

Further evidence of oxidative stress induction comes from studies on clams (Ruditapes philippinarum), where 21-day exposure to this compound at various concentrations (0.005 to 50 µg/L) caused an increase in lipid peroxidation (LPO) and DNA damage researchgate.net. This compound also induced glutathione peroxidase (GPx) activity in clams researchgate.net. In rainbow trout, this compound exposure resulted in lipid peroxidation in caudal kidney tissue nih.govcas.cz. Oxidative stress induced by this compound has also been reported in earthworms, zebra mussels, and shrimp larvae nih.gov. Additionally, this compound can act as a photosensitizer, significantly increasing photo-induced oxidative damage to amino acids, particularly in alkaline solutions gdut.edu.cn. This photo-induced damage can contribute to irreparable deoxyribonucleic acid (DNA) damage in aquatic organisms researchgate.net.

Table 3: Oxidative Stress and Genotoxicity Effects of this compound

Organism/Cell TypeExposure Duration/ConcentrationObserved Effect(s)Reference
Juvenile Zebrafish2 months, 500 ng/LDecreased catalase activity, increased lipid peroxidation nih.govnih.govsemanticscholar.org
Juvenile Zebrafish2 months, 50,000 ng/LIncreased lipid peroxidation nih.govnih.govsemanticscholar.org
Clams (Ruditapes philippinarum)21 days, 0.005-50 µg/LIncreased lipid peroxidation, DNA damage, induced GPx activity researchgate.net
Rainbow TroutOral exposure, 854 & 8699 µg/kgLipid peroxidation in caudal kidney tissue nih.govcas.cz
Amino AcidsPhoto-inducedSignificant photo-induced oxidative damage gdut.edu.cn
Aquatic Organisms-Irreparable DNA damage researchgate.net

Interference with Multi-xenobiotic Resistance Transporters

This compound has been identified as a compound with the potential to interfere with multi-xenobiotic resistance (MXR) transporters, thereby potentially causing toxic effects in exposed organisms industrialchemicals.gov.au. MXR transporters, such as ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), play a crucial role as a cellular "first line of defense" against a wide array of chemicals by actively effluxing them from cells nih.govnih.govmdpi.com. This efflux activity contributes to the organism's ability to resist chemical accumulation and toxicity mdpi.com.

Research using zebrafish (Danio rerio) embryos, a significant vertebrate model in ecotoxicology, has demonstrated this compound's capacity to interfere with these protective mechanisms. Studies revealed that this compound, at concentrations of 0.1 µM or higher, significantly increased the accumulation of rhodamine B (a fluorescent substrate for these transporters) in 48-hour post-fertilization (hpf) zebrafish embryos nih.gov. This effect was comparable to that observed with known transporter inhibitors like cyclosporin (B1163) A and PSC833, leading to a 2.4- to 2.9-fold increase in rhodamine B accumulation compared to controls nih.gov. This suggests that this compound acts as a chemosensitizer, heightening the sensitivity of organisms to other toxic substances by inhibiting the efflux activity of these vital transporters nih.govmdpi.com.

Table 1: Effect of this compound on Rhodamine B Accumulation in Zebrafish Embryos

CompoundConcentration (µM)Fold Increase in Rhodamine B Accumulation (vs. control) nih.gov
This compound≥ 0.12.4 - 2.9
Galaxolide≥ 12.4 - 2.9
Phenanthrene≥ 12.4 - 2.9
Cyclosporin A-Comparable to this compound
PSC833-Comparable to this compound

Note: Data represents approximate ranges or qualitative comparisons based on research findings.

DNA Damage and Genotoxicity Studies

The genotoxic potential of this compound (AHTN) has been investigated in various aquatic organisms, revealing its capacity to induce DNA damage. In a study involving marine clams (Ruditapes philippinarum), exposure to this compound and Galaxolide (HHCB) at environmental concentrations ranging from 0.005 to 50 µg/L for 21 days resulted in a significant increase in DNA damage in their digestive gland tissues researchgate.net. This finding indicates that, despite being considered not acutely toxic, these substances can induce oxidative stress and genotoxicity in marine organisms under chronic exposure scenarios researchgate.net.

Further research on zebra mussels (Dreissena polymorpha) corroborated these findings, demonstrating that environmentally relevant concentrations of this compound and Galaxolide can lead to irreparable deoxyribonucleic acid (DNA) damage and oxidative stress researchgate.net. Specifically, exposure to 80 ng/L of this compound induced a significant time-dependent increase in DNA damage, reaching a value 3.6-fold higher than the control group on day 21 researchgate.net.

Table 2: Genotoxic Effects of this compound in Aquatic Organisms

OrganismCompoundConcentrationExposure DurationObserved Effect (DNA Damage)Reference
Ruditapes philippinarum (Marine Clam)This compound0.005 - 50 µg/L21 daysSignificant increase in DNA damage in digestive gland tissues researchgate.net
Dreissena polymorpha (Zebra Mussel)This compound80 ng/L21 days3.6-fold increase in DNA damage compared to control researchgate.net

It is important to note a distinction in genotoxicity assessments across different contexts. While studies on aquatic organisms indicate DNA damage, available data from some mammalian or in vitro tests (e.g., OECD TG 474 micronucleus test) suggest that this compound is not expected to be genotoxic in those specific settings industrialchemicals.gov.au.

Photosensitization and Photo-induced Oxidative Damage

This compound has been identified as a photosensitizer, meaning it can absorb light energy and transfer it to other molecules, leading to photo-induced oxidative damage. This property is particularly relevant in environmental contexts where this compound is exposed to sunlight researchgate.netrsc.orggdut.edu.cn.

Research has shown that this compound can significantly increase photo-induced oxidative damage to natural amino acids, which are fundamental building blocks of proteins and essential biomolecules gdut.edu.cn. This damage occurs through both common and exceptional transformation pathways gdut.edu.cn. The ability of this compound to absorb sunlight (specifically, wavelengths greater than 290 nm) enables it to initiate photochemical and photosensitization activity gdut.edu.cn. Furthermore, the transformation products resulting from this compound's photo-induced reactions can themselves accelerate the photosensitization of amino acids, suggesting a cascading effect of damage gdut.edu.cn.

In aquatic environments, this compound is more readily photo-transformed compared to other musks like Galaxolide gdut.edu.cn. This implies that while the parent compound may degrade, its transformation products could still contribute to photosensitization and oxidative stress.

Comparative Ecotoxicity with Other Synthetic Musks

This compound is one of the most prevalent synthetic musks, alongside Galaxolide (HHCB), collectively dominating approximately 95% of the polycyclic musk market in the European Union gdut.edu.cn. Both this compound and Galaxolide are frequently detected in environmental matrices such as air, tributaries, and wastewater treatment plant (WWTP) effluents rsc.orgnih.gov.

Comparative ecotoxicity studies highlight several key differences and similarities among synthetic musks:

Acute and Chronic Toxicity to Fish: this compound is considered very toxic to fish, with reported acute toxicity (LC50) and chronic toxicity (ChV) values of 0.10 mg L⁻¹ and 0.02 mg L⁻¹, respectively researchgate.net. This indicates its potential to cause adverse effects in aquatic organisms even at low concentrations across multiple trophic levels industrialchemicals.gov.au.

Bioaccumulation Potential of Transformation Products: While this compound itself has bioaccumulation potential, its indirect photochemical transformation products can exhibit significantly higher bioconcentration factors (BCFs). For instance, certain transformation products of this compound in water have been found to have BCFs up to eight times greater than the parent compound researchgate.netrsc.org. A specific phenolic product (PC1) formed via hydroxyl radical addition pathways demonstrated a BCF of 5590 L/kg wet-wt, exceeding the cutoff criterion for critically bioaccumulative persistent organic pollutants, particularly under anaerobic aquatic conditions at low temperatures gdut.edu.cn.

Persistence: Nitro-musks (e.g., Musk Xylene, Musk Ketone) are generally more persistent in aquatic environments compared to polycyclic musks like this compound researchgate.net. Nitro musks are also known to cause toxic effects at low concentrations in aquatic and terrestrial organisms rsc.org.

Endocrine Activity: Polycyclic musks, including this compound and Galaxolide, have been observed to possess weak estrogenic activity in humans and weak antiestrogenic activity in fish nih.gov.

Genotoxicity and Oxidative Stress: As discussed, both this compound and Galaxolide have been shown to induce oxidative stress and DNA damage in marine clams and zebra mussels researchgate.netresearchgate.net.

Macrocyclic Musks (MCMs): In contrast to polycyclic and nitro musks, macrocyclic musks are generally considered to have a lower environmental impact due to their higher biodegradability nih.gov. However, their production cost is significantly higher, limiting their widespread use compared to PCMs nih.gov.

Table 3: Comparative Ecotoxicity Aspects of Synthetic Musks

Musk Type/CompoundPersistence in Aquatic EnvironmentsBioaccumulation Potential (Parent vs. Transformation Products)Toxicity to FishEndocrine ActivityGenotoxicity/Oxidative Stress
This compound (AHTN)Moderate (more easily photo-transformed than Galaxolide) gdut.edu.cnParent: Bioaccumulative; Transformation Products: Up to 8x higher BCF (e.g., PC1 > 5590 L/kg wet-wt) researchgate.netrsc.orggdut.edu.cnVery toxic (LC50: 0.10 mg/L, ChV: 0.02 mg/L) researchgate.netWeak antiestrogenic (in fish) nih.govInduces DNA damage and oxidative stress researchgate.netresearchgate.net
Galaxolide (HHCB)Moderate (less easily photo-transformed than this compound) gdut.edu.cnBioaccumulative researchgate.netInduces oxidative stress researchgate.netWeak antiestrogenic (in fish) nih.govInduces DNA damage and oxidative stress researchgate.netresearchgate.net
Nitro Musks (e.g., Musk Xylene, Musk Ketone)High (more persistent than PCMs) researchgate.netBioaccumulative nih.govToxic at low concentrations rsc.orgWeakly estrogenic nih.govMay increase genotoxicity of other chemicals (not genotoxic by themselves) nih.gov
Macrocyclic MusksLow (biodegradable) nih.govLower potential nih.govGenerally lower nih.gov--

Note: This table summarizes key comparative aspects based on available research and is not exhaustive.

Human Biomonitoring and Exposure Pathway Elucidation

Population-Based Biomonitoring Studies

Tonalide, also known as AHTN, is a synthetic polycyclic musk widely incorporated into various consumer products, including cosmetics, detergents, toiletries, and air fresheners nih.govewg.orgscentspiracy.combiocycle.net. Its lipophilic nature facilitates its presence in biological matrices, making human biomonitoring a crucial tool for assessing population exposure ewg.org. Biomonitoring studies provide direct evidence of chemical absorption by the human body, integrating exposure from all sources and pathways americanchemistry.comnih.gov. Research has consistently detected this compound in various human tissues and fluids, underscoring its ubiquitous presence in the general population ewg.orgbiocycle.netindustrialchemicals.gov.au.

Detection in Human Milk Population-based biomonitoring studies have frequently identified this compound in human milk samples, indicating exposure in nursing mothers and potential transfer to infants. Concentrations of this compound in human milk have been reported across a range of studies. For instance, polycyclic musks, including this compound, have been detected in human milk at concentrations ranging from 8 to 189 µg/kg nih.gov. A specific study involving Danish human milk samples collected in 1999 reported an average this compound concentration of 19.5 µg/kg fat, with a median of 17.5 µg/kg fat and a range of 2.25 to 37.9 µg/kg fat nih.gov. Other studies have reported this compound concentrations in whole milk ranging from 0.59 to 53 µg/kg industrialchemicals.gov.au.

Table 1: this compound Concentrations in Human Milk

Study/Sample TypeConcentration Range (µg/kg or µg/kg fat)Average/Median (µg/kg or µg/kg fat)Notes
Human milk (general) nih.gov8 - 189 µg/kgNot specifiedPolycyclic musks, including this compound
Danish human milk (1999) nih.gov2.25 - 37.9 µg/kg fatAverage: 19.5 µg/kg fat; Median: 17.5 µg/kg fatFat-adjusted concentrations
Whole milk (general) industrialchemicals.gov.au0.59 - 53 µg/kgNot specifiedReported concentrations

Table 2: this compound Concentrations in Human Adipose Tissue

Population/StudyDetection RateConcentration RangeMean/Median Concentration
Korean women (2007-2008) nih.gov81% (n=?)<2 - 51 ng/gMean: 12 ng/g; Median: 9.9 ng/g
Human adipose tissue (general) nih.govNot specified8 - 31 µg/kg fat (females); 8 - 33 µg/kg fat (males)Not specified
Human adipose tissue (general) industrialchemicals.gov.au100% (n=29)1 - 72 µg/kg fatNot specified

Detection in Human Blood this compound has also been detected in human blood samples. Reported concentrations of this compound in human blood have been found up to 247 ng/L industrialchemicals.gov.au. The Human Toxome Project reported a geometric mean of 0.109 ng/g (wet weight) in blood serum, with this compound found in 15 out of 42 tested individuals ewg.org. This compound has also been identified in maternal serum and umbilical cord serum, indicating prenatal exposure industrialchemicals.gov.aulacounty.gov.

Table 3: this compound Concentrations in Human Blood

Sample TypeConcentration Range/ValueNotes
Human blood (general) industrialchemicals.gov.auUp to 247 ng/LReported concentrations
Blood serum (Human Toxome Project) ewg.orgGeometric mean: 0.109 ng/g (wet weight)Detected in 15 of 42 people
Maternal serum industrialchemicals.gov.auNot specifiedDetected
Umbilical cord serum industrialchemicals.gov.aulacounty.govNot specifiedDetected

Transformation Products in Biomonitoring Beyond the parent compound, studies have also identified this compound transformation products in human biomonitoring samples. For instance, two main derivatives, 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde and (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol, along with three minor products, were identified in human breast-milk samples. These transformation products were present at concentrations around 10 pg/g wet weight tandfonline.com.

The consistent detection of this compound and its transformation products in various human biological matrices across different populations confirms widespread human exposure to this synthetic musk nih.govewg.orgbiocycle.netindustrialchemicals.gov.auindustrialchemicals.gov.aulacounty.govtandfonline.com.

Mechanistic Studies of Biological Interactions at Molecular and Cellular Levels

Receptor Binding and Signaling Pathway Modulation

Tonalide has been demonstrated to interact with several nuclear receptors, thereby modulating their signaling pathways. These interactions are critical as they can interfere with endogenous hormonal processes.

Estrogen Receptors (ER): In vitro studies have shown that this compound exhibits weak agonistic activity towards the human estrogen receptor alpha (hERα) and antagonistic activity towards the human estrogen receptor beta (hERβ). These effects were observed at high concentrations, typically around 10 µM. The agonistic effects on hERα were found to be approximately 10,000 times less potent than the natural ligand 17β-estradiol. In reporter gene assays using human embryonic kidney (HEK293) cells that were stably transfected with estrogen receptors, this compound demonstrated anti-estrogenic effects. Further studies in transgenic zebrafish also observed antagonistic effects at concentrations of 0.1 and 1 µM.

Androgen Receptor (AR): Research indicates that this compound possesses weak anti-androgenic potential. It has been shown to act as an antagonist towards the androgen receptor. Compared to the androgen antagonist vinclozolin (B1683831), this compound is at least 20 times less potent, and it is over 10,000 times less potent than the endogenous agonist dihydrotestosterone (B1667394).

Progesterone (B1679170) Receptor (PR): this compound has also been identified as a weak antagonist of the progesterone receptor. Its potency is significantly lower than pharmaceutical anti-progestins, being about 4,000 times less potent than mifepristone (B1683876). The anti-progestagenic effects of this compound have been detected at concentrations as low as 0.01 μM in some studies.

Table 1: Interaction of this compound with Steroid Hormone Receptors

Receptor Interaction Type Relative Potency
Estrogen Receptor α (ERα) Weak Agonist ~10,000 times less potent than 17β-estradiol
Estrogen Receptor β (ERβ) Antagonist -
Androgen Receptor (AR) Antagonist >20 times less potent than vinclozolin
Progesterone Receptor (PR) Antagonist ~4,000 times less potent than mifepristone

Effects on Enzyme Systems

This compound can influence the activity of various enzyme systems that are crucial for detoxification and cellular homeostasis.

Cytochrome P450 (CYP): Studies in midge larvae have indicated that this compound, along with another polycyclic musk, can induce its own cytochrome P450-mediated metabolism. This suggests that this compound can upregulate the expression or activity of certain CYP enzymes, which are a major family of enzymes involved in the metabolism of xenobiotics.

Glutathione (B108866) S-transferase (GST): In juvenile zebrafish exposed to this compound, a significant increase in the activity of glutathione S-transferase was observed at a concentration of 50 µg/L. GSTs are vital enzymes in the phase II detoxification pathway, catalyzing the conjugation of glutathione to xenobiotics to facilitate their excretion.

Catalase (CAT) and Glutathione Reductase (GR): The activity of the antioxidant enzyme catalase was found to be significantly increased in juvenile zebrafish at this compound concentrations of 5 and 50 µg/L. ewg.org Conversely, glutathione reductase activity showed a significant decrease at 50 µg/L in the same study. ewg.org In another long-term study on juvenile zebrafish, an environmentally relevant concentration of 500 ng/L caused a significant decrease in catalase activity. These enzymes play a critical role in mitigating oxidative stress by detoxifying reactive oxygen species.

Table 2: Effects of this compound on Various Enzyme Systems in Juvenile Zebrafish

Enzyme Effect Concentration
Glutathione S-transferase (GST) Increased activity 50 µg/L
Catalase (CAT) Increased activity 5 and 50 µg/L
Catalase (CAT) Decreased activity 500 ng/L (long-term)
Glutathione Reductase (GR) Decreased activity 50 µg/L

In Vitro Studies on Cellular Responses

The interaction of this compound with cellular machinery can lead to various downstream responses, including alterations in steroidogenesis.

Steroidogenesis: The H295R in vitro screening assay, which uses a human adrenocortical carcinoma cell line, is a standard method to identify chemicals that can alter the production of steroid hormones. While specific, comprehensive studies detailing this compound's direct impact in the H295R assay are not extensively available in the reviewed literature, its established interactions with estrogen, androgen, and progesterone receptors strongly suggest a potential to interfere with the steroidogenic pathway. By binding to these receptors, this compound can modulate the expression of genes encoding for steroidogenic enzymes, such as those in the cytochrome P450 family (e.g., aromatase - CYP19A1), which are critical for the synthesis of steroid hormones like testosterone (B1683101) and estradiol.

Transcriptional Activation and Gene Expression Profiling

This compound exposure has been shown to alter the expression of specific genes in various organisms, indicating its ability to act at the level of transcriptional regulation.

In studies with the earthworm Eisenia fetida, a 28-day exposure to this compound resulted in the up-regulation of catalase and calreticulin (B1178941) gene expression at concentrations of 30 µg/g and above. In the same study, the expression of the heat shock protein 70 (HSP70) gene was down-regulated.

In aquatic species, this compound has been shown to modulate the expression of vitellogenin (vtg), a precursor protein for egg yolk, which is often used as a biomarker for estrogenic activity. For instance, in male medaka, this compound induced the expression of hepatic ERα and vitellogenin mRNA and protein. However, in a long-term study with juvenile zebrafish, no significant changes in vitellogenin levels were recorded, suggesting that the endocrine-disrupting effects may be species-specific or dependent on the life stage of the organism. Another study on the sheepshead minnow revealed a downregulation of the vtg1 gene in yolk-sac larvae after exposure to this compound.

Table 3: Summary of this compound's Effects on Gene Expression

Organism Gene Effect
Eisenia fetida (earthworm) Catalase Up-regulation
Eisenia fetida (earthworm) Calreticulin Up-regulation
Eisenia fetida (earthworm) HSP70 Down-regulation
Oryzias latipes (medaka) Estrogen Receptor α (ERα) Induction
Oryzias latipes (medaka) Vitellogenin (vtg) Induction
Cyprinodon variegatus (sheepshead minnow) vtg1 Down-regulation

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound AHTN, 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline
17β-estradiol E2
Dihydrotestosterone DHT
Vinclozolin -
Mifepristone RU486
Glutathione GSH

Advanced Analytical Methodologies for Detection and Quantification of Tonalide and Its Metabolites

Extraction Techniques

Solid-Phase Extraction (SPE) is a widely utilized technique for concentrating Tonalide from aqueous samples. It has been successfully coupled with gas chromatography (GC) for determining trace levels of this compound in water, demonstrating good recoveries nanobioletters.com. SPE is also used as a sample clean-up step following liquid-liquid extraction (LLE) for the analysis of synthetic musks, including this compound, in human serum nih.govresearchgate.net. For seafood analysis, SPE combined with n-hexane extraction and Florisil column purification has been developed for the simultaneous determination of multiple synthetic musks, including this compound chrom-china.com.

Solid-Phase Microextraction (SPME) offers a simple and highly sensitive approach for the analysis of synthetic musk fragrances, including this compound, in indoor air samples nih.gov. SPME, followed by gas chromatography-mass spectrometry (GC/MS), has also been investigated for identifying this compound in wastewater treatment plant effluents nih.gov.

Continuous Liquid-Liquid Extraction (CLLE) is another method used for extracting this compound from whole wastewater and environmental water samples, often preceding gas chromatography with mass spectrometry detection nih.gov.

Stir Bar Sorptive Extraction (SBSE) , followed by comprehensive two-dimensional gas chromatography (GC × GC–TOF-MS), has been employed for the automatic searching and evaluation of synthetic musks like this compound in wastewater samples capes.gov.br.

Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) methodology has been developed for extracting this compound and other synthetic musk compounds from matrices such as tomatoes, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis nih.gov.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from other compounds in complex samples before detection. High efficiency, sensitivity, and selectivity are key requirements for these separation methods oup.com.

Gas Chromatography (GC) is a primary separation technique for this compound analysis. It is frequently coupled with mass spectrometry (GC-MS) for the determination of this compound in various matrices, including filtered wastewater, natural water samples, and indoor air nih.gov. A GC system with a flame ionization detector (FID) has been used to measure this compound in water samples, achieving clear separation within 13 minutes using an Agilent HP-88 capillary column nanobioletters.com.

High-Resolution Gas Chromatography (HRGC) coupled to mass spectrometry (GC/MS) in SIM mode has been used for the analysis of musks, including this compound, in wastewater effluents, surface water, and tap water nih.gov.

High-Performance Liquid Chromatography (HPLC) is also utilized for this compound analysis. For instance, this compound has been quantified by HPLC using an Agilent Eclipse XDB-C18 column with a mobile phase of acetonitrile (B52724) and water, and detection at 253 nm mdpi.com. HPLC coupled with quadrupole-time-of-flight tandem mass spectrometry (HPLC-Q-TOF-MS) has been employed for identifying photochemical degradation by-products of this compound human-exposome.com.

Enantioselective Gas Chromatography is a specialized technique that can resolve the stereoisomers of this compound and its chiral metabolites in environmental samples, utilizing chiral stationary phases based on cyclodextrin (B1172386) derivatives oup.comnih.gov. This allows for the study of chiral discrimination by living organisms oup.com.

Spectrometric Detection Techniques

Spectrometric detection methods provide the necessary sensitivity and specificity for identifying and quantifying this compound and its metabolites.

Mass Spectrometry (MS) is widely used in conjunction with chromatography for the detection of this compound chrom-china.comnih.govoup.comnih.gov. It provides characteristic mass spectral data crucial for identification oup.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard procedure for this compound analysis in various water matrices, including filtered wastewater, natural water, and whole wastewater samples, with detection limits as low as 0.08 µg/L nih.gov. It is also used for the analysis of synthetic musks in indoor air nih.gov, wastewater treatment plant effluents nih.gov, and seafood chrom-china.com.

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) and Tandem Mass Spectrometry (MS/MS) , particularly in the form of GC-MS/MS and HPLC-Q-TOF-MS/MS , offer enhanced sensitivity and selectivity for this compound and its by-products nih.govresearchgate.netcapes.gov.brnih.govhuman-exposome.comnih.gov. GC-MS/MS methods for synthetic musks in human serum have demonstrated good recoveries (86-105%) and low method detection limits (0.04 to 0.17 µg/L) nih.govresearchgate.net. GC-QqQ-MS/MS analysis can achieve detection limits significantly lower than GC-SQ/MS analysis for synthetic musk compounds mdpi.com. For instance, instrumental limits of detection (ILOD) for this compound in GC-QqQ-MS/MS were reported to be as low as 0.00935 ng/g, compared to 0.0791 ng/g in GC-SQ/MS mdpi.com.

Development of Standard Analytical Methods for Environmental and Biological Matrices

Standard analytical methods are crucial for consistent and reliable quantification of this compound across diverse sample types.

For environmental matrices , methods like USGS-NWQL O-1433-01 and USGS-NWQL O-4433-06 employ GC/MS for this compound detection in filtered wastewater, natural water, and whole wastewater samples, with detection limits of 0.08 µg/L and 0.11 µg/L, respectively nih.gov. This compound has been detected in water bodies, sediments, and biota globally due to its lipophilicity, persistence, and extensive use researchgate.netresearchgate.net. Concentrations of this compound in surface water have been reported in the range of 23.7–38.2 ng/L in wet seasons and 19.0–24.8 ng/L in dry seasons in the Yellow Sea and East China Sea researchgate.net. In sediments, concentrations can range from 1.0 to 14.1 ng/g dry weight researchgate.net. Analytical methods for persistent ingredients of personal care products, including this compound, in environmental matrices have been reviewed oekotoxzentrum.ch.

For biological matrices , this compound has been detected in human breast milk, adipose tissue, and blood industrialchemicals.gov.au. Concentrations in whole human milk have ranged between 0.59–53 µg/kg, and in adipose tissue between 1–72 µg/kg fat industrialchemicals.gov.au. In human blood, this compound has been detected at concentrations up to 247 ng/L industrialchemicals.gov.au. A GC-MS/MS method for quantifying synthetic musks in human serum reported this compound detection in one sample above its method detection limit of 0.12 µg/L nih.govresearchgate.net.

Quantification of Transformation Products and Metabolites in Complex Samples

Understanding the transformation products and metabolites of this compound is vital for a comprehensive assessment of its environmental and biological fate.

Several transformation products of this compound (AHTN) have been identified in environmental samples, including human breast milk and marine fish samples researchgate.nettandfonline.com. These products include:

3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde (2) researchgate.nettandfonline.com

(3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol (4) researchgate.nettandfonline.com

(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol (6) researchgate.nettandfonline.com

5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenecarbaldehyde (7) researchgate.nettandfonline.com

Methyl 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenecarboxylate (8) researchgate.nettandfonline.com

These transformation products were found at concentrations around 10 pg g⁻¹ wet weight in the analyzed samples researchgate.nettandfonline.com.

Analytical methods, such as HPLC-Q-TOF-MS, are used to identify photochemical degradation by-products of this compound, which can include isomers with the same molecular ion but different structures human-exposome.com. The carbonyl side chain of this compound serves as an important attack site for radicals during degradation processes, leading to various products mdpi.com. While this compound is primarily degraded via direct photolysis in water, with a half-life of approximately 4 hours, information on the ecotoxicity of its degradation products is often limited oekotoxzentrum.ch.

The presence of this compound and its by-products in fish samples can be influenced by cooking practices, which have been shown to decrease their content springerprofessional.de.

Table 1: Examples of this compound Detection and Quantification Data

MatrixAnalytical MethodDetection Limit / Concentration RangeRecoveryReference
Filtered Wastewater & Natural WaterGC/MS (USGS-NWQL O-1433-01)0.08 µg/LNot specified nih.gov
Whole Wastewater & Environmental WaterCLLE with GC/MS (USGS-NWQL O-4433-06)0.11 µg/LNot specified nih.gov
Indoor AirSPE and SPME followed by GC/MSHighly sensitiveNot specified nih.gov
WaterSPE coupled with GC-FIDMean recovery: 102.9 ± 4.8%102.9 ± 4.8% nanobioletters.com
Human SerumLLE, SPE, GC-MS/MSMDL: 0.12 µg/L (this compound detected in 1 of 40 samples)86-105% nih.govresearchgate.net
SeafoodSPE and GC-MSLOD: 0.35-2.08 µg/kg; LOQ: 1.18-5.00 µg/kg83.1-117% chrom-china.com
Surface Water (Yellow Sea & East China Sea)Not specified23.7–38.2 ng/L (wet season); 19.0–24.8 ng/L (dry season)Not specified researchgate.net
Sediments (Yellow Sea & East China Sea)Not specified1.0–14.1 ng/g dry weightNot specified researchgate.net
Human Breast Milk & FishTrace-analytical method (GC-MS)~10 pg g⁻¹ wet weight (transformation products)Not specified researchgate.nettandfonline.com

Risk Assessment Frameworks and Methodologies Applied to Tonalide

Derivation of Environmental Quality Criteria (e.g., Aquatic Life Criteria, Seawater Quality Criteria)

Environmental Quality Criteria (EQC) are established to protect aquatic ecosystems from the potential adverse effects of chemicals like Tonalide. These criteria are derived from toxicity data for various aquatic organisms.

For freshwater environments, Aquatic Life Criteria (ALC) have been developed using guidelines from bodies like the United States Environmental Protection Agency (U.S. EPA). Based on toxicity data for eight Chinese native freshwater organisms, a criterion maximum concentration (CMC) of 59.39 µg/L and a criterion continuous concentration (CCC) of 22.43 µg/L were derived for this compound researchgate.net. The CMC is the highest concentration to which aquatic life can be briefly exposed without resulting in acute effects, while the CCC is the highest concentration to which aquatic life can be exposed indefinitely without causing chronic effects.

For marine environments, specific seawater quality criteria (WQC) have been established. Using the species sensitivity distribution (SSD) method, a short-term water quality criterion (SWQC) of 15 µg/L and a long-term water quality criterion (LWQC) of 2 µg/L have been derived mdpi.com. Research indicates that marine organisms are generally more sensitive to this compound than freshwater organisms mdpi.com. Toxicity tests on various marine species found that the shrimp Litopenaeus vannamei was the most sensitive, while the algae Chlorella vulgaris was the least sensitive mdpi.com.

Predicted No Effect Concentrations (PNECs) are also crucial in risk assessment. For the water compartment, a PNEC of 0.35 µg/L was calculated based on a 34-day study on zebrafish, incorporating an assessment factor of 100 industrialchemicals.gov.au. For sediments, chronic PNEC values of 194.48 ng/g for freshwater sediment and 88.93 ng/g for seawater sediment have been derived nih.gov. The Ecotox Centre proposed a generic Sediment Quality Criterion (SQC) of 344 µg/kg dry weight for standard sediments with 1% organic carbon oekotoxzentrum.ch.

Interactive Data Table: Environmental Quality Criteria for this compound
Criterion TypeValueEnvironmentDerivation Method/Basis
Criterion Maximum Concentration (CMC)59.39 µg/LFreshwaterU.S. EPA Guidelines; 8 native Chinese species researchgate.net
Criterion Continuous Concentration (CCC)22.43 µg/LFreshwaterU.S. EPA Guidelines; 8 native Chinese species researchgate.net
Short-Term Water Quality Criterion (SWQC)15 µg/LSeawaterSpecies Sensitivity Distribution (SSD) mdpi.com
Long-Term Water Quality Criterion (LWQC)2 µg/LSeawaterSpecies Sensitivity Distribution (SSD) mdpi.com
Predicted No Effect Concentration (PNEC)0.35 µg/LWater34-day NOEC in zebrafish with assessment factor of 100 industrialchemicals.gov.au
Predicted No Effect Concentration (PNEC)194.48 ng/gFreshwater SedimentSpecies Sensitivity Distribution (SSD) nih.gov
Predicted No Effect Concentration (PNEC)88.93 ng/gSeawater SedimentSpecies Sensitivity Distribution (SSD) nih.gov
Sediment Quality Criterion (SQC)344 µg/kg d.w.Sediment (1% OC)EU-TGD for Deriving EQS oekotoxzentrum.ch

Ecological Risk Assessment Models and Applications

Ecological risk assessment (ERA) for this compound typically employs a model that compares exposure concentrations with toxicity thresholds. A common approach is the calculation of a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to the Predicted No Effect Concentration (PNEC). An RQ value greater than 1 indicates a potential risk to the environment.

Applications of this model have shown that while the ecological risks of this compound in most surveyed water bodies are at acceptable levels, some areas, particularly those close to sewage treatment plant (STP) effluents, may be at risk researchgate.net. For instance, an ERA of European surface waters indicated that 78% of the study areas were categorized as having no risk, while Spain and Germany were identified as being at a low ecological risk level mdpi.com. Another assessment found that this compound posed a higher risk in foreign surface waters compared to Chinese waters researchgate.net.

In sediment, preliminary risk assessments suggest that this compound can pose medium to high risks in some regions nih.gov. Further analysis indicated that for this compound, 8.06% of foreign freshwater sediment and 1.02% of domestic freshwater sediment may pose an ecological risk to 5% of species nih.gov. Similarly, 5.86% of seawater sediment may present a risk to 5% of species nih.gov.

Toxicity studies underpinning these assessments have identified fish as the most sensitive taxon to the chronic toxic effects of this compound in aquatic environments industrialchemicals.gov.au. Among specific species tested, the amphibian Rana nigromaculata was found to be highly sensitive, whereas the annelid Limnodrilus hoffmeisteri was among the least sensitive researchgate.net.

Interactive Data Table: Ecological Risk Assessment Findings for this compound
Environmental CompartmentRegion/ContextFindingRisk Level
Surface WaterEurope (General)78% of study areas categorized as no risk mdpi.comLow
Surface WaterSpain, GermanyIdentified at a low ecological risk level mdpi.comLow
Surface WaterForeign vs. ChinaHigher risk in foreign surface waters than Chinese waters researchgate.netVaries
SedimentGeneralMedium to high risk levels in some regions nih.govMedium to High
Freshwater SedimentForeign8.06% may pose a risk to 5% of species nih.govLow to Medium
Seawater SedimentGeneral5.86% may pose a risk to 5% of species nih.govLow to Medium

Probabilistic Risk Modeling and Uncertainty Analysis

While specific probabilistic risk models for this compound are not detailed in the available literature, this methodology represents a crucial approach for dealing with the variability and uncertainty inherent in risk assessment. Probabilistic risk assessment (PRA) uses probability distributions for input variables (like exposure levels and toxicity thresholds) rather than single-point estimates, resulting in a distribution of possible risks rather than a single value.

For this compound, key sources of uncertainty that could be addressed by a probabilistic approach include:

Exposure Uncertainty: Variability in the use of personal care products, leading to a range of potential human exposures. Environmental concentrations also vary significantly depending on proximity to sources like STPs industrialchemicals.gov.au.

Toxicity Uncertainty: Interspecies variability in sensitivity to this compound's toxic effects. The use of assessment factors to derive PNECs from toxicity data is a major source of uncertainty that can be refined with probabilistic methods like Species Sensitivity Distributions (SSD) nih.gov.

Model Uncertainty: The models used to predict environmental fate, bioaccumulation, and toxicity have inherent uncertainties.

Integration of Hazard and Exposure Data in Tiered Assessment Frameworks

Tiered assessment frameworks are used to systematically evaluate the risks of chemicals like this compound, aligning the assessment effort with the potential for risk. These frameworks integrate both hazard and exposure data in a stepwise manner.

An example is the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework used by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) industrialchemicals.gov.auindustrialchemicals.gov.au. The IMAP framework consists of three tiers:

Tier I: A high-throughput screening approach using available electronic data to identify chemicals that may need further assessment. The Tier I assessment for this compound indicated it was potentially a persistent, bioaccumulative, and toxic (PBT) substance, triggering a more in-depth evaluation industrialchemicals.gov.au.

Tier II: A more detailed, substance-specific evaluation of risk. The Tier II assessments for this compound involved a deeper review of environmental hazard, exposure information, and human health data industrialchemicals.gov.auindustrialchemicals.gov.au. This tier integrates comprehensive hazard data (e.g., acute and chronic toxicity studies) with exposure data (e.g., measured concentrations in STP effluent, biosolids, and human tissues) to characterize the risk.

Tier III: Conducted to address specific concerns that could not be resolved during the Tier II assessment industrialchemicals.gov.au.

This tiered approach allows for an efficient and focused risk assessment process. By integrating hazard and exposure information at each stage, it ensures that assessment efforts are proportional to the level of concern, allowing regulators to make informed decisions about the management of the chemical.

Olfactory Receptor Interactions and Perception Studies of Synthetic Musks Including Tonalide

Molecular Structure-Odor Perception Relationships for Polycyclic Musks

Tonalide, a synthetic polycyclic musk, possesses a distinct molecular architecture that is intrinsically linked to its characteristic odor profile. As a member of the tetralin-based class of musks, its chemical structure, 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl) ethanone, dictates its olfactory properties. The arrangement of its constituent atoms and functional groups gives rise to a tenacious, sweet-musky scent with dusty, woody, and amber facets at higher concentrations, which softens at lower concentrations. scentspiracy.com

A crucial aspect of this compound's structure-odor relationship lies in its chirality. Chiral studies have revealed that the stereochemistry of the molecule significantly influences its perceived scent. The two enantiomers of this compound exhibit distinct olfactory characteristics, underscoring the high degree of specificity in the interaction between the odorant molecule and the olfactory receptors. scentspiracy.com

EnantiomerOdor Description
(3S)-enantiomerStrongly musky
(3R)-isomerLight and aromatic

This interactive table details the distinct odor profiles of this compound's enantiomers.

Interactions with Olfactory Receptors

The perception of this compound's musky scent is initiated by its interaction with specific olfactory receptors (ORs) located in the olfactory epithelium. While the human genome contains a large family of OR genes, only a subset of these are responsible for detecting musk compounds.

Research has identified several ORs involved in the perception of various classes of musks. Notably, the human olfactory receptor OR5AN1 has been shown to be a key receptor for macrocyclic and nitro musks. nih.govpnas.orgnih.govnih.gov However, studies have consistently demonstrated that OR5AN1 does not respond to polycyclic musks, including this compound. pnas.orgnih.gov This indicates that the olfactory coding for different classes of musks is mediated by distinct receptor types.

More recent findings have pinpointed the olfactory receptor OR5A2 as a key receptor for the perception of polycyclic musks. nih.gov This receptor is activated by a broad range of musk compounds, including those in the polycyclic class to which this compound belongs. nih.govgoogle.comnih.gov Further research has also implicated a chimeric variant of OR5A2 in the response to all tested types of musks, including polycyclic ones. google.com

Olfactory ReceptorMusk Class SpecificityResponse to this compound
OR5AN1Macrocyclic and Nitro MusksNo
OR5A2Polycyclic Musks, among othersYes

This interactive table summarizes the specificity of key olfactory receptors for different classes of musks, including this compound.

Neural Coding of Olfactory Information

Upon binding of this compound to its corresponding olfactory receptors, a signaling cascade is initiated, leading to the generation of a neural signal that is transmitted to the brain for processing. The encoding of this olfactory information is a complex process that begins in the olfactory bulb.

Studies on the neural processing of musk odors have revealed that different structural classes of musks activate distinct, yet spatially related, regions within the olfactory bulb. nih.govresearchgate.net Specifically, polycyclic musks like this compound activate different glomeruli—spherical structures in the olfactory bulb where the axons of olfactory receptor neurons synapse—than macrocyclic or nitro musks. nih.govresearchgate.net This spatial segregation of activation patterns for different musk types suggests a mechanism for the initial discrimination of these odorants at the level of the olfactory bulb.

Emerging Research Directions and Future Perspectives for Tonalide Studies

Long-Term Low-Dose Exposure Effects

Studies are actively investigating the long-term low-dose exposure effects of Tonalide in various organisms doaj.org. Research on juvenile zebrafish (Danio rerio) exposed to environmentally relevant concentrations of this compound (e.g., 500 ng/L) for two months has explored changes in biochemical markers, including a significant decrease in catalase activity and a significant increase in lipid peroxidation nih.govagriculturejournals.cz. Chronic exposure studies with environmentally relevant concentrations of this compound have also examined alterations in antioxidant enzyme activity in organisms such as Manila clams (Ruditapes philippinarum) researchgate.net. The potential for this compound to influence multixenobiotic resistance transporters has been a subject of discussion in research, though more data are needed to fully evaluate this aspect in environmentally exposed organisms industrialchemicals.gov.au. Investigations into the potential endocrine-disrupting effects of this compound have been conducted; while some studies in zebrafish did not demonstrate such activity based on vitellogenin concentration nih.govagriculturejournals.cz, other in vitro research indicates weak endocrine activity, though in vivo studies in mice showed no effects industrialchemicals.gov.au.

Mixture Toxicity and Co-occurrence with Other Contaminants

This compound frequently co-occurs with other contaminants in wastewater effluents, highlighting the importance of studying its behavior in complex environmental mixtures mn.gov. Research has investigated the long-term (20-generation) sub-lethal exposure to a combination of this compound and Galaxolide on human U87 glioblastoma cells or tumor spheroids, revealing significant DNA damage and an increased total mutation load nih.gov. This combined exposure also promoted tumor spheroid invasion and upregulated signals related to hypoxia-related angiogenesis and/or proliferation nih.gov. Furthermore, studies have explored the interactions between musks and other common co-occurring contaminants, such as phthalates, which are known to be subject to removal by transporters involved in multixenobiotic resistance/multidrug resistance responses mn.gov.

Advanced Computational Toxicology and Modeling Approaches

Computational toxicology utilizes computer-based models and simulations to predict the potential behavior and interactions of compounds, offering efficient methods for environmental assessment azolifesciences.com. Quantitative Structure-Activity Relationship (QSAR) models are commonly employed, predicting chemical characteristics based on the relationship between a chemical's structure and its properties azolifesciences.comnih.gov. QSAR is recognized as a valuable complement to traditional experimental methods azolifesciences.com. For this compound, theoretical studies using density functional theory (DFT) have investigated its hydroxyl radical-initiated photochemical transformation mechanism, kinetics, and environmental fate gdut.edu.cn. Modeling studies have shown that while transformation products from H-abstraction pathways might exhibit lower bioconcentration factors, intermediates from hydroxyl radical-addition pathways can have bioconcentration factors up to 8 times higher than this compound, with one phenolic product (PC1) having a bioconcentration factor (BCF) of 5590 L/kg wet-wt gdut.edu.cnresearchgate.net. This underscores the importance of considering transformation products in environmental assessments gdut.edu.cnresearchgate.net. Additionally, 3D-QSAR models have been established to assess the characteristics of synthetic musks, including this compound, and their transformation by-products, which can predict the lethal concentration (LC50) of these by-products researchgate.net. Physiologically Based Kinetic (PBK) models are also useful for estimating internal concentrations and understanding the absorption, distribution, metabolism, and excretion (ADME) of chemicals in organisms mdpi.com.

Novel Remediation and Degradation Technologies

This compound is released into the environment primarily through wastewater treatment plant (STP) effluents and biosolids industrialchemicals.gov.au. Advanced Oxidation Processes (AOPs) are being investigated as effective methods for the removal of this compound from wastewater abpsoil.comnih.govcapes.gov.brnih.goviwaponline.com. Studies have demonstrated that ozonation (O₃) and visible light photocatalytic ozonation (O₃/Xe/Ce-TiO₂) are effective in removing this compound from wastewater, with ultraviolet (UV) radiation also showing significant depletion of this compound (over 90% in 15 minutes) nih.govcapes.gov.br. The degradation of this compound by low-pressure UV-activated free chlorine (FC) under typical UV disinfection dosages has also been studied, indicating rapid degradation researchgate.net. While AOPs are effective in degrading this compound, the formation of transformation products is a consideration, as some may exhibit altered properties gdut.edu.cnresearchgate.netnih.govcapes.gov.br. However, some analyses of transformation products from ozonation and UV/H₂O₂ treatment have indicated no genotoxic, cytotoxic, or estrogenic potential nih.gov. Biodegradation is also considered an effective method for treating this compound researchgate.net.

Bioaccessibility and Food Chain Transfer

This compound demonstrates a moderate potential to bioconcentrate in aquatic organisms, with reported bioconcentration factors (BCFs) for the parent chemical in fish within the range of 597 L/kg wet weight industrialchemicals.gov.au. However, current research has not identified evidence indicating that this compound biomagnifies through the aquatic food chain industrialchemicals.gov.auoekotoxzentrum.ch. This compound has been detected in human maternal serum, umbilical cord serum, breast milk, and adipose tissue industrialchemicals.gov.au. It is noted that these findings may not solely indicate food chain transfer, as direct exposure from personal care products is a significant pathway industrialchemicals.gov.au. Studies have also explored the uptake of this compound by various plants, including carrot, barley, and meadow fescue gdut.edu.cn. Aquatic organisms such as fish, shrimp, and clams are capable of directly absorbing synthetic musks, including this compound, through their gills and skin from water, leading to their transfer into other tissues gdut.edu.cnvliz.be. Fatty seafood species are particularly noted for their potential to accumulate synthetic musks gdut.edu.cn.

Monitoring and Assessment in Understudied Environments and Populations

Environmental monitoring efforts have identified this compound in pristine environmental areas, such as remote alpine lakes and glaciers in Switzerland, suggesting its potential for long-range atmospheric transport and subsequent deposition industrialchemicals.gov.au. This compound has also been measured in the Katherine River in the Northern Territory, Australia, a river considered among the least polluted, at concentrations between 3.1 and 6.2 ng/L industrialchemicals.gov.au. While a significant portion of studies on polycyclic musks focus on freshwater environments, data confirm their presence in marine environments, with concentrations potentially higher near urban coasts due to direct discharge of STP effluents mdpi.com. There is a recognized need for increased research on emerging contaminants, including this compound, in developing countries and in understudied areas such as groundwater, despite its critical role as a drinking water source nih.gov. The extent of microplastic generation and spread through informal processing sites, which can expose local populations and environments to hazardous components, remains an area requiring further investigation mdpi.com. This highlights a broader need for comprehensive monitoring in such environments, as some emerging contaminants, including this compound, remain less studied compared to other classes of pollutants like antibiotics and pharmaceuticals nowpublishers.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.